p-Coumaric acid ethyl ester

Catalog No.
S602069
CAS No.
2979-06-8
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaric acid ethyl ester

CAS Number

2979-06-8

Product Name

p-Coumaric acid ethyl ester

IUPAC Name

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+

InChI Key

ZOQCEVXVQCPESC-VMPITWQZSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O

Synonyms

ethyl coumarate

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)O

(E)-Ethyl 3-(4-hydroxyphenyl)acrylate, also known as ethyl p-coumarate, is a naturally occurring compound found in various plants and honey []. It has garnered interest in scientific research due to its potential applications in various fields, including:

Biological Activity:

  • Antioxidant properties: Studies suggest that (E)-ethyl 3-(4-hydroxyphenyl)acrylate exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals [, ].
  • Antimicrobial activity: Research indicates that this compound may possess antimicrobial properties against certain bacteria and fungi [, ]. However, further investigation is needed to determine its efficacy and potential applications.
  • Enzyme inhibition: Studies have shown that (E)-ethyl 3-(4-hydroxyphenyl)acrylate can inhibit specific enzymes, such as those involved in inflammation and cancer progression []. This activity requires further exploration to understand its potential therapeutic implications.

Material Science:

  • Biodegradable polymers: Research suggests that (E)-ethyl 3-(4-hydroxyphenyl)acrylate can be incorporated into the development of biodegradable polymers due to its reactive functional groups. This opens avenues for exploring its use in sustainable materials and applications.
  • Liquid crystals: Studies have explored the potential of (E)-ethyl 3-(4-hydroxyphenyl)acrylate in the development of liquid crystals due to its specific molecular structure and properties. This research could contribute to advancements in various technologies, such as displays and sensors.

Agriculture:

  • Plant growth regulation: Some studies suggest that (E)-ethyl 3-(4-hydroxyphenyl)acrylate may influence plant growth and development. However, more research is necessary to understand the specific mechanisms and potential applications in agriculture.

p-Coumaric acid ethyl ester is an organic compound classified as a hydroxycinnamic acid ester, with the chemical formula C₁₁H₁₂O₃. Its systematic IUPAC name is ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate. This compound is characterized by its aromatic structure, which includes a phenolic group and an ester functional group, contributing to its biological activity and potential applications in various fields. p-Coumaric acid ethyl ester has been identified in several natural sources, including plants like Cannabis sativa and camellia pollen, where it plays roles in plant defense and metabolism .

Typical of esters and phenolic compounds. Notable reactions include:

  • Esterification: Reaction with alcohols to form different esters.
  • Hydrolysis: In the presence of water and an acid or base, it can revert to p-coumaric acid and ethanol.
  • Oxidation: Under certain conditions, it can undergo oxidation to form more complex polyphenolic compounds.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various substituents.

These reactions are significant for its synthesis and modification for various applications .

p-Coumaric acid ethyl ester exhibits a range of biological activities:

  • Tyrosinase Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, making it potentially useful in cosmetic formulations aimed at skin lightening .
  • Aldose Reductase Inhibition: This compound also demonstrates strong inhibition of aldose reductase, which is relevant for managing diabetic complications. The half-inhibitory concentration has been reported at 1.92 μM, indicating its potency as an enzyme inhibitor .
  • Antioxidant Properties: Like many phenolic compounds, it possesses antioxidant properties that may help mitigate oxidative stress in biological systems.

These activities suggest potential therapeutic applications in dermatology and diabetes management .

The synthesis of p-coumaric acid ethyl ester typically involves the following methods:

  • Esterification Reaction: This is the most common method where p-coumaric acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield p-coumaric acid ethyl ester. The reaction can be represented as follows:
    p Coumaric Acid+EthanolH2SO4p Coumaric Acid Ethyl Ester+Water\text{p Coumaric Acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{p Coumaric Acid Ethyl Ester}+\text{Water}
  • Extraction from Natural Sources: p-Coumaric acid ethyl ester can also be isolated from plant materials through solvent extraction followed by purification techniques such as chromatography .

p-Coumaric acid ethyl ester has diverse applications across several fields:

  • Pharmaceuticals: Due to its enzyme inhibitory properties, it is being explored as a potential drug candidate for managing skin disorders and diabetic complications.
  • Cosmetics: Its ability to inhibit tyrosinase makes it valuable in skin-lightening products.
  • Food Industry: It may serve as a natural preservative due to its antioxidant properties and is found in vinegar, which could be used as a biomarker for food consumption .

Studies have focused on the interactions of p-coumaric acid ethyl ester with various enzymes:

  • Tyrosinase Binding: Molecular docking studies indicate that p-coumaric acid ethyl ester binds outside the active site of tyrosinase but induces conformational changes that affect substrate binding .
  • Aldose Reductase Binding: It interacts with specific residues within aldose reductase's active site, enhancing our understanding of its mechanism as an inhibitor .

These interactions are crucial for developing targeted therapies based on this compound.

Several compounds share structural similarities with p-coumaric acid ethyl ester. Here is a comparison highlighting their uniqueness:

CompoundChemical FormulaKey FeaturesUnique Aspects
p-Coumaric AcidC₉H₈O₃Hydroxycinnamic acidPrecursor to various esters
Ethyl p-CoumarateC₁₁H₁₂O₃Ester derivative of p-coumaric acidSimilar structure but different biological activity
Ferulic AcidC₁₀H₁₂O₄Contains methoxy group; stronger antioxidantMore potent antioxidant properties
Caffeic AcidC₉H₈O₄Contains additional hydroxyl groupBroader range of biological activities

p-Coumaric acid ethyl ester stands out due to its specific inhibitory effects on enzymes like tyrosinase and aldose reductase, which are not universally shared among similar compounds. Its unique combination of properties makes it a candidate for various applications in health and food industries .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-15

Explore Compound Types